molecular formula C12H16BrNO B12157439 N-(2-bromo-4-butylphenyl)acetamide CAS No. 143359-99-3

N-(2-bromo-4-butylphenyl)acetamide

Cat. No.: B12157439
CAS No.: 143359-99-3
M. Wt: 270.17 g/mol
InChI Key: CDHHTOKVWKHCFS-UHFFFAOYSA-N
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Description

N-(2-bromo-4-butylphenyl)acetamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-butylphenyl)acetamide typically involves the acylation of 2-bromo-4-butylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the acetamide derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-(2-azido-4-butylphenyl)acetamide or N-(2-thio-4-butylphenyl)acetamide.

    Oxidation: Formation of 2-bromo-4-butylbenzoic acid or 2-bromo-4-butylbenzophenone.

    Reduction: Formation of N-(2-bromo-4-butylphenyl)ethylamine.

Scientific Research Applications

N-(2-bromo-4-butylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butyl group play crucial roles in binding to these targets, thereby modulating their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-chloro-4-butylphenyl)acetamide
  • N-(2-bromo-4-ethylphenyl)acetamide

Uniqueness

N-(2-bromo-4-butylphenyl)acetamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity. Compared to its analogs, this compound exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

143359-99-3

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(2-bromo-4-butylphenyl)acetamide

InChI

InChI=1S/C12H16BrNO/c1-3-4-5-10-6-7-12(11(13)8-10)14-9(2)15/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

CDHHTOKVWKHCFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)C)Br

Origin of Product

United States

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